(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Chiral Resolution Biocatalysis Pharmaceutical Intermediates

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid (CAS 324519-66-6) is a chiral unsaturated carboxylic acid derivative, specifically the (2S,4E) enantiomer, characterized by a chloro-substituted alkene moiety and an isopropyl group at the α-position. It serves as a critical, enantiomerically defined building block in the multi-step synthesis of the renin inhibitor drug Aliskiren, a peptidomimetic used for cardiovascular indications including hypertension.

Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
CAS No. 324519-66-6
Cat. No. B1313331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-5-Chloro-2-isopropylpent-4-enoic acid
CAS324519-66-6
Molecular FormulaC8H13ClO2
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC(C)C(CC=CCl)C(=O)O
InChIInChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1
InChIKeyNOPVMHYFCPFLOH-MZTFZBDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,E)-5-Chloro-2-isopropylpent-4-enoic Acid: A Key Chiral Intermediate for Aliskiren Synthesis (CAS 324519-66-6) – Procurement Specifications and Structural Profile


(S,E)-5-Chloro-2-isopropylpent-4-enoic acid (CAS 324519-66-6) is a chiral unsaturated carboxylic acid derivative, specifically the (2S,4E) enantiomer, characterized by a chloro-substituted alkene moiety and an isopropyl group at the α-position . It serves as a critical, enantiomerically defined building block in the multi-step synthesis of the renin inhibitor drug Aliskiren, a peptidomimetic used for cardiovascular indications including hypertension [1]. The compound's precise stereochemistry is essential for the biological activity of the final pharmaceutical product, as it provides the correct configuration for downstream coupling reactions [1].

Why Generic or Racemic Substitution of (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid Fails in Pharmaceutical Manufacturing (CAS 324519-66-6)


Simple substitution of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid with its racemic mixture or the (R)-enantiomer (CAS 883229-15-0) is not feasible for the production of the approved drug Aliskiren . The (S)-enantiomer is a mandatory chiral precursor that dictates the stereochemical outcome of subsequent steps, directly impacting the potency and safety profile of the final renin inhibitor. Using a racemate would introduce an unwanted 50% load of the inactive or potentially antagonistic (R)-enantiomer, requiring costly downstream purification and chiral resolution steps that significantly reduce overall yield and increase manufacturing complexity [1]. Furthermore, alternative synthetic routes that avoid this chiral intermediate often involve more expensive and less sustainable chiral auxiliaries or mammalian-derived enzymes (e.g., Pig Liver Esterase), which present significant regulatory hurdles related to transmissible spongiform encephalopathy (TSE) and are commercially unattractive for large-scale production [1]. The specific stereochemical and geometric configuration of this compound is not merely a specification but a prerequisite for process efficiency and regulatory compliance.

Quantitative Performance Benchmarks for (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid in Aliskiren Intermediate Synthesis (CAS 324519-66-6)


Superior Enantiomeric Purity via Microbial Bioresolution: (S)-Methyl Ester >99% ee vs. Racemic Substrate

The microbial resolution of racemic methyl 5-chloro-2-isopropylpent-4-enoate using Rhodosporidium toruloides CMC103105 affords the desired (S)-methyl ester with >99% enantiomeric excess (ee). This is a direct and quantitative improvement over the racemic starting material, which has an ee of 0%. The biocatalytic process demonstrates a high enantioselectivity with an E-value of 41.3 at an 8 g/L substrate loading [1].

Chiral Resolution Biocatalysis Pharmaceutical Intermediates Enantioselective Hydrolysis

Scalable Enantioselectivity: High Substrate Loading Maintains >99% ee for (S)-Methyl Ester

The enzymatic resolution process is robust at higher substrate concentrations, a critical factor for industrial feasibility. Using the same Rhodosporidium toruloides biocatalyst, the (S)-methyl ester was obtained with >99% ee even at a substrate loading of 15 g/L and 50 g/L, demonstrating that enantioselectivity is maintained under more demanding process conditions [1]. This contrasts with some alternative esterases which show low or no selectivity (e.g., Naproxen esterase E=1.1) under comparable conditions [1].

Process Chemistry Biocatalysis Enzymatic Resolution Scalability

Validated Preparative-Scale Resolution: 34% Isolated Yield of (S)-Methyl Ester with 99.3% ee and 98.4% Purity

A preparative-scale demonstration of the bioresolution process using 80.0 g of racemic methyl ester yielded 27.38 g of crude (S)-methyl ester. After distillation, this provided 11.60 g of the target compound with an enantiomeric excess of 99.3% and a chemical purity of 98.4% [1]. This provides a validated, reproducible workflow for obtaining the key intermediate in multi-gram quantities with both high chiral and chemical purity.

Process Validation Preparative Chemistry Pharmaceutical Manufacturing Chiral Intermediate

Non-Mammalian Enzyme Source: Regulatory and Supply Chain Advantage over Pig Liver Esterase (PLE)

The preferred manufacturing process utilizes a non-mammalian esterase from Rhodosporidium toruloides, a yeast, to resolve the racemic ester. This is a direct alternative to the previously described process using Pig Liver Esterase (PLE). The use of a microbial enzyme avoids the significant regulatory and safety concerns associated with animal-derived products, particularly the risk of transmitting transmissible spongiform encephalopathy (TSE) agents, which are subject to increasingly stringent guidance (e.g., EMEA/410/01/01 Rev2) [1]. While PLE is technically efficient, its commercial use is unfavored for large-scale pharmaceutical production due to these regulatory hurdles [1].

Regulatory Compliance Enzyme Sourcing Process Safety Pharmaceutical Manufacturing

Definitive Application Scenarios for (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid in Aliskiren API Manufacturing and Process Development (CAS 324519-66-6)


Industrial Production of Aliskiren Hemifumarate API via the Established (S)-Methyl Ester Intermediate Route

This is the primary and most validated application for the compound. The (S)-enantiomer, or its methyl ester, is the essential chiral precursor in the multi-step synthesis of Aliskiren hemifumarate, the active pharmaceutical ingredient (API) for the brand-name drug Tekturna®. The high enantiomeric purity (>99% ee) and defined (2S,4E) configuration are mandatory for constructing the complex peptidomimetic backbone of the renin inhibitor [1]. The microbial bioresolution process described in Section 3 provides a scalable, cost-effective, and regulatory-compliant route to this key intermediate, enabling the commercial manufacturing of the finished drug product.

Process Chemistry R&D for Cost-Effective and Scalable Aliskiren Production

For process chemists focused on optimizing Aliskiren manufacturing, the compound and its validated enzymatic resolution pathway offer a benchmark for efficiency. The data from Section 3 demonstrate that the (S)-methyl ester can be produced with >99% ee at substrate loadings up to 50 g/L [1]. This is a direct and quantifiable advantage over alternative synthetic strategies that may rely on expensive chiral auxiliaries or less robust resolution methods. The high substrate tolerance of the Rhodosporidium toruloides biocatalyst directly translates to improved volume productivity and reduced cost of goods, making this a focus for process intensification and cost-reduction initiatives in Aliskiren API manufacturing.

Development and Validation of Non-Mammalian Biocatalytic Processes for Regulatory Compliance

For analytical and regulatory scientists, this compound is a prime candidate for demonstrating the replacement of animal-derived reagents in pharmaceutical manufacturing. The use of a microbial esterase from Rhodosporidium toruloides, as opposed to Pig Liver Esterase (PLE), eliminates the risk of transmitting TSE agents and aligns with international regulatory guidance [1]. This application scenario involves the validation of the enzymatic resolution process, including testing for residual host cell proteins and ensuring that the final (S)-methyl ester (or acid) meets stringent purity specifications (e.g., 98.4% purity, 99.3% ee as shown in preparative example [1]). This is critical for securing regulatory approval and ensuring a reliable, compliant supply chain.

Procurement of High-Purity Chiral Building Blocks for Custom Synthesis and Analogue Development

Beyond Aliskiren itself, the unique (2S,4E) scaffold of this compound may be of interest for medicinal chemistry groups exploring renin inhibitor analogues or other peptidomimetic targets. The documented commercial availability with specified purity (e.g., 97% from suppliers like Fluorochem [1]) and the well-defined synthetic routes to its methyl ester make it an accessible starting material for custom synthesis projects. Procurement is justified when the specific stereochemistry and functional group (chloroalkene) are required to generate a library of novel compounds that retain the desired renin-inhibitory pharmacophore, leveraging the established chiral integrity of this key intermediate.

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